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Compound of Interest

Compound Name: YM-201636

Cat. No.: B1684012 Get Quote

For researchers, scientists, and drug development professionals, the selection of a suitable

chemical probe is critical for elucidating biological pathways and validating therapeutic targets.

This guide provides an objective comparison of two widely used small molecule inhibitors of

PIKfyve kinase, YM-201636 and apilimod, supported by experimental data and detailed

protocols.

PIKfyve, a phosphoinositide kinase, plays a crucial role in cellular function by phosphorylating

phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate

(PI(3,5)P₂).[1][2] This lipid product is essential for regulating endosomal trafficking, lysosomal

homeostasis, and autophagy.[3][4] Dysregulation of PIKfyve activity is implicated in various

diseases, including cancer, neurodegenerative disorders, and viral infections, making it an

attractive therapeutic target.[1][4] YM-201636 and apilimod are two of the most prominent

inhibitors used to probe PIKfyve function.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for YM-201636 and apilimod,

providing a clear comparison of their potency and selectivity.
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Parameter YM-201636 Apilimod (STA-5326)

Target PIKfyve PIKfyve

PIKfyve IC₅₀ 33 nM[5][6] 14 nM[6][7]

Known Off-Targets p110α (IC₅₀ = 3.3 µM)[5][8]

Highly selective; no significant

activity reported against other

lipid or protein kinases.[9]

Cellular Activity

Inhibits retroviral budding;

induces cytoplasmic

vacuolation.[5][10]

Inhibits IL-12/IL-23 production

(IC₅₀ ≈ 1-2 nM); induces

cytoplasmic vacuolation;

antiproliferative in B-cell non-

Hodgkin lymphoma.[7][11]

Signaling Pathway and Inhibition
PIKfyve exists in a complex with the scaffold protein Vac14 and the phosphatase Fig4, which

tightly regulate its activity.[1] The kinase phosphorylates PI(3)P on the 5' position of the inositol

ring, producing PI(3,5)P₂. This lipid acts as a signaling molecule to control processes like

endosome-to-lysosome fusion and lysosomal fission. Both YM-201636 and apilimod are potent

ATP-competitive inhibitors that bind to the kinase domain of PIKfyve, blocking this critical

phosphorylation step.[9] Inhibition leads to a cellular accumulation of the substrate, PI(3)P, and

a depletion of the product, PI(3,5)P₂, resulting in the disruption of endolysosomal pathways.[9]
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PIKfyve signaling and points of inhibition.

Detailed Comparison
Potency and Selectivity
Apilimod is a more potent inhibitor of PIKfyve, with an IC₅₀ of approximately 14 nM, compared

to 33 nM for YM-201636.[6][7] A key differentiator is selectivity. Apilimod is highly selective for

PIKfyve, showing no significant activity against a broad panel of other lipid and protein kinases.

[9] In contrast, YM-201636 exhibits off-target activity against the class I PI3K isoform p110α,

albeit at a concentration roughly 100-fold higher than its IC₅₀ for PIKfyve (3.3 µM vs 33 nM).[5]

[10] This makes apilimod a more precise tool for studies where specificity for PIKfyve is

paramount.

Cellular Effects and Phenotypes
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Both inhibitors induce a characteristic cellular phenotype: the formation of large cytoplasmic

vacuoles.[9][12] This is a direct consequence of disrupting endolysosomal trafficking and

homeostasis due to the depletion of PI(3,5)P₂.[9][12]

A significant distinction is apilimod's potent inhibitory effect on the production of the pro-

inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23) in immune cells, with an

IC₅₀ in the low nanomolar range (1-2 nM).[6][7] This effect, which led to its initial development

for autoimmune diseases, appears to be a direct result of PIKfyve inhibition.[9] While YM-
201636 also impacts cellular trafficking pathways, its effects on cytokine production are less

characterized.

Recent studies have explored the antiviral potential of both compounds, as the endosomal

pathway targeted by PIKfyve is critical for the entry of many viruses, including Ebola and

SARS-CoV-2.[4][13]

Experimental Methodologies
Accurate comparison and interpretation of inhibitor data rely on robust experimental protocols.

Below are methodologies for key assays used in the characterization of PIKfyve inhibitors.

In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of purified PIKfyve by measuring the amount of

ADP produced during the phosphorylation reaction.

Objective: To determine the IC₅₀ value of an inhibitor against purified PIKfyve kinase.

Materials: Recombinant human PIKfyve, Lipid Kinase Buffer, PI(3)P:PS substrate, ATP, ADP-

Glo™ Kinase Assay kit (Promega).

Protocol:

Prepare a serial dilution of the test inhibitor (e.g., YM-201636 or apilimod) in a 96-well

plate.

Add diluted active PIKfyve enzyme to each well.[14]
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Add the lipid substrate PI(3)P:PS (phosphatidylinositol 3-phosphate:phosphatidylserine).

[15]

Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., near the Kₘ for

ATP). Incubate at 30°C for a defined period (e.g., 40 minutes).[14]

Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.[14]

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a

luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.[14]

Measure luminescence using a plate reader. The light signal is proportional to the ADP

produced and thus to kinase activity.

Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Cellular Phosphoinositide Level Analysis
This method measures the levels of specific phosphoinositides in cells treated with inhibitors to

confirm target engagement and the mechanism of action.

Objective: To quantify changes in cellular PI(3)P and PI(3,5)P₂ levels following inhibitor

treatment.

Materials: Cell line (e.g., HeLa, HEK293), [³H]-myo-inositol, perchloric acid, HPLC system.

Protocol:

Metabolically label cells by culturing them in a medium containing [³H]-myo-inositol for 48-

72 hours to incorporate the radiolabel into the phosphoinositide pool.[16]

Treat the labeled cells with the PIKfyve inhibitor (or vehicle control) for the desired time

and concentration.

Stop the reaction and lyse the cells. Extract total lipids using a solvent system (e.g.,

chloroform/methanol).
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Deacylate the lipid extract to remove fatty acid chains, leaving the water-soluble

glycerophosphoinositol head groups.

Separate the different glycerophosphoinositols using a strong anion exchange High-

Performance Liquid Chromatography (HPLC) system.[9][16]

Detect the radiolabeled peaks using an in-line scintillation counter.

Quantify the peaks corresponding to PI(3)P and PI(3,5)P₂ and normalize to control-treated

cells to determine the effect of the inhibitor. A successful PIKfyve inhibitor will cause a

decrease in the PI(3,5)P₂ peak and an increase in the PI(3)P peak.[9]

Experimental and Screening Workflow
The identification and validation of novel PIKfyve inhibitors typically follow a multi-stage

process, moving from biochemical assays to cellular and functional confirmation.
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A typical workflow for PIKfyve inhibitor screening.
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Conclusion
Both YM-201636 and apilimod are potent and valuable tools for studying the biology of

PIKfyve.

Apilimod stands out as the more potent and selective inhibitor. Its well-defined specificity

makes it the preferred choice for experiments where off-target effects, particularly on the

PI3K pathway, could confound results. Its established role in inhibiting IL-12/23 production

provides a robust functional readout.[9]

YM-201636 remains a widely used and effective PIKfyve inhibitor.[5] However, researchers

should be mindful of its potential to inhibit p110α at higher concentrations (micromolar range)

and design experiments accordingly to ensure conclusions are specific to PIKfyve inhibition.

[5][10]

The choice between these two inhibitors will ultimately depend on the specific experimental

context, the required level of selectivity, and the biological question being addressed. This

guide provides the necessary data and methodological framework to make an informed

decision for advancing research in this critical area of cell biology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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